An In-depth Technical Guide to the Synthesis of (3-(2,2,2-Trichloroacetamido)phenyl)boronic acid
An In-depth Technical Guide to the Synthesis of (3-(2,2,2-Trichloroacetamido)phenyl)boronic acid
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of a feasible synthesis route for (3-(2,2,2-trichloroacetamido)phenyl)boronic acid, a compound of interest in various research and development applications. This document details the chemical principles, experimental protocols, and expected outcomes of the synthesis, presented in a manner accessible to professionals in the fields of chemistry and drug development.
Introduction
(3-(2,2,2-Trichloroacetamido)phenyl)boronic acid is a bifunctional molecule incorporating a phenylboronic acid moiety and a trichloroacetamide group. The phenylboronic acid group is a versatile functional group known for its ability to form reversible covalent bonds with diols, making it a valuable component in the design of sensors, drug delivery systems, and separation materials. The trichloroacetamide group can influence the compound's chemical and biological properties, including its lipophilicity and potential as a pharmacophore. This guide outlines a primary synthesis route for this compound, starting from commercially available precursors.
Proposed Synthesis Route: Acylation of 3-Aminophenylboronic Acid
The most direct and plausible synthetic route to obtain (3-(2,2,2-trichloroacetamido)phenyl)boronic acid is through the acylation of 3-aminophenylboronic acid with trichloroacetyl chloride. This reaction involves the formation of an amide bond between the amino group of the phenylboronic acid and the acyl chloride.
A suitable base is required to neutralize the hydrogen chloride (HCl) byproduct generated during the reaction, driving the equilibrium towards product formation and preventing the protonation of the starting amine.
Reaction Scheme:
Caption: Proposed synthesis of (3-(2,2,2-trichloroacetamido)phenyl)boronic acid.
Physicochemical Data of Reactants
A summary of the key physicochemical properties of the starting materials is provided in the table below for easy reference.
| Property | 3-Aminophenylboronic acid | Trichloroacetyl chloride |
| Molecular Formula | C₆H₈BNO₂ | C₂Cl₄O |
| Molecular Weight | 136.94 g/mol | 181.83 g/mol [1][2][3] |
| Appearance | Beige to brown crystalline powder or crystals[4][5] | Colorless to yellowish liquid with a pungent odor[2][3] |
| Melting Point | 225 °C | -31.8 °C[1] |
| Boiling Point | Not applicable | 114-116 °C[2][3] |
| Solubility | Soluble in DMSO and methanol[4][6] | Soluble in ether; decomposes in water[1][7] |
| CAS Number | 30418-59-8[8] | 76-02-8[2][3] |
Detailed Experimental Protocol
This section provides a detailed, step-by-step protocol for the synthesis of (3-(2,2,2-trichloroacetamido)phenyl)boronic acid. This protocol is based on general procedures for similar acylation reactions.
Materials and Equipment:
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3-Aminophenylboronic acid
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Trichloroacetyl chloride
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Anhydrous tetrahydrofuran (THF)
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Triethylamine (Et₃N) or another suitable non-nucleophilic base
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Saturated aqueous sodium bicarbonate (NaHCO₃) solution
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1 M Hydrochloric acid (HCl)
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Brine (saturated aqueous NaCl solution)
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Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
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Round-bottom flask
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Magnetic stirrer and stir bar
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Dropping funnel
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Ice bath
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Rotary evaporator
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Standard laboratory glassware for extraction and filtration
Procedure:
Caption: Step-by-step experimental workflow for the synthesis.
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Reaction Setup: In a clean, dry round-bottom flask equipped with a magnetic stir bar, dissolve 3-aminophenylboronic acid (1.0 equivalent) and a non-nucleophilic base such as triethylamine (1.2 equivalents) in anhydrous tetrahydrofuran (THF).
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Cooling: Cool the resulting solution to 0 °C in an ice bath with continuous stirring.
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Addition of Acyl Chloride: Add trichloroacetyl chloride (1.1 equivalents) dropwise to the cooled solution using a dropping funnel over a period of 15-20 minutes. Maintain the temperature at 0 °C during the addition.
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Reaction: After the addition is complete, allow the reaction mixture to stir at 0 °C for an additional hour. Then, remove the ice bath and let the reaction proceed at room temperature for approximately 12 hours.
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Work-up:
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Quench the reaction by slowly adding a saturated aqueous solution of sodium bicarbonate.
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Transfer the mixture to a separatory funnel and extract the product with ethyl acetate (3 x volume of THF).
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Combine the organic layers and wash successively with 1 M HCl and brine.
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Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.
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Isolation: Filter off the drying agent and concentrate the organic solution under reduced pressure using a rotary evaporator to obtain the crude product.
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Purification: Purification of arylboronic acids can be challenging due to their polarity and potential for decomposition on silica gel. Recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) is a recommended first approach. Alternatively, a purification method involving acid-base extraction can be employed.
Expected Results and Characterization
The successful synthesis of (3-(2,2,2-trichloroacetamido)phenyl)boronic acid should yield a solid product. The expected quantitative data and characterization parameters are summarized below. Note that as no specific experimental data for this compound was found, the NMR data is predicted.
| Parameter | Expected Value |
| Yield | A moderate to good yield is expected based on similar acylation reactions. |
| Appearance | Off-white to light brown solid. |
| ¹H NMR (DMSO-d₆, 400 MHz) | δ 10.5-10.0 (s, 1H, -NH-), 8.2-7.8 (m, 4H, Ar-H), 7.5-7.3 (m, 2H, -B(OH)₂). The chemical shifts are predictions and may vary. |
| ¹³C NMR (DMSO-d₆, 100 MHz) | δ 160-158 (-C=O), 140-120 (Ar-C), 94-92 (-CCl₃). The carbon attached to boron may not be observed. These are predicted chemical shifts. |
| Mass Spectrometry (ESI-) | Expected m/z: [M-H]⁻ corresponding to the molecular formula C₈H₇BCl₃NO₃. |
Safety Considerations
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Trichloroacetyl chloride is corrosive, toxic, and reacts violently with water. Handle it in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.
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3-Aminophenylboronic acid is an irritant. Avoid inhalation and contact with skin and eyes.
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Tetrahydrofuran (THF) is a flammable liquid. Work in a well-ventilated area away from ignition sources.
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Triethylamine is a flammable and corrosive liquid with a strong odor. Handle with care in a fume hood.
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The reaction generates HCl gas , which is corrosive and toxic. The use of a base neutralizes this byproduct.
This technical guide provides a robust framework for the synthesis of (3-(2,2,2-trichloroacetamido)phenyl)boronic acid. Researchers are encouraged to adapt and optimize the provided protocol based on their specific laboratory conditions and available resources.
References
- 1. Trichloroacetyl chloride | C2Cl4O | CID 6420 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. srdrugs.in [srdrugs.in]
- 3. namanchemical.com [namanchemical.com]
- 4. 3-Aminophenylboronic acid monohydrate | 206658-89-1 [chemicalbook.com]
- 5. 352760050 [thermofisher.com]
- 6. chembk.com [chembk.com]
- 7. Trichloroacetyl chloride | 76-02-8 [chemicalbook.com]
- 8. 3-Aminophenylboronic acid | C6H8BNO2 | CID 92269 - PubChem [pubchem.ncbi.nlm.nih.gov]
